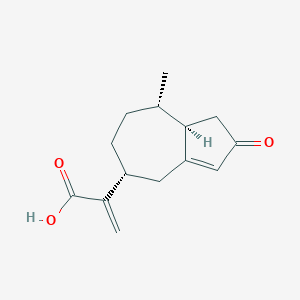
9-Deoxo-12-deoxy-9,12-epoxyerythromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Deoxo-12-deoxy-9,12-epoxyerythromycin, also known as Erythromycin A enol ether, is a macrolide antibiotic that is derived from the bacterium Saccharopolyspora erythraea. This antibiotic is widely used in clinical practice due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and some atypical pathogens.
Wirkmechanismus
The mechanism of action of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin is similar to other macrolide antibiotics. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and may be useful in the treatment of inflammatory conditions. Additionally, this antibiotic has been shown to have immunomodulatory effects, including the modulation of T cell responses and the inhibition of nitric oxide production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in lab experiments is its broad-spectrum antimicrobial activity, making it useful for studying the effects of antibiotics on various bacterial pathogens. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation and potential treatments for inflammatory conditions. One limitation of using this antibiotic in lab experiments is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9-Deoxo-12-deoxy-9,12-epoxyerythromycin. One direction is the development of new derivatives with improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the immunomodulatory effects of this antibiotic and its potential use in the treatment of inflammatory conditions. Finally, research is needed to explore the potential use of this compound in combination with other antibiotics to improve treatment outcomes and reduce the development of antibiotic resistance.
Synthesemethoden
The synthesis of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin involves the chemical modification of erythromycin A. The synthesis method includes the introduction of a double bond at C6-C7, followed by the oxidation of the C12 hydroxyl group to a ketone, and finally, the reduction of the ketone to an enol ether. This synthesis method yields a product that is structurally similar to erythromycin A but with improved stability and potency.
Wissenschaftliche Forschungsanwendungen
9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been extensively studied for its antimicrobial activity against various bacterial pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila. Additionally, this antibiotic has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
Eigenschaften
CAS-Nummer |
134108-11-5 |
|---|---|
Molekularformel |
C37H65NO12 |
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |
InChI-Schlüssel |
SLHPXIYHGWPYGO-IKACPNRHSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Kanonische SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Synonyme |
9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



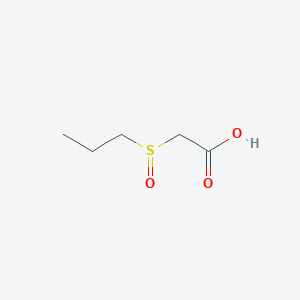
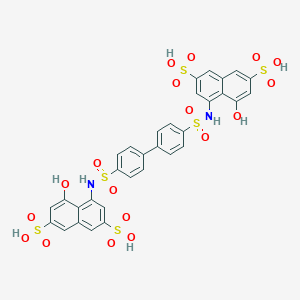
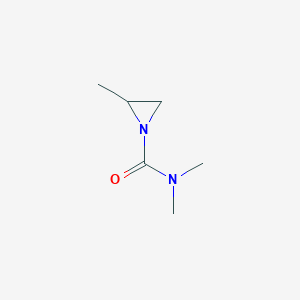
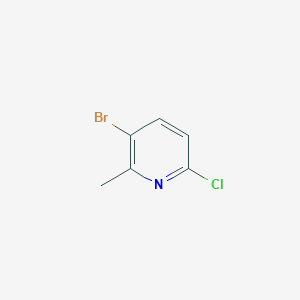

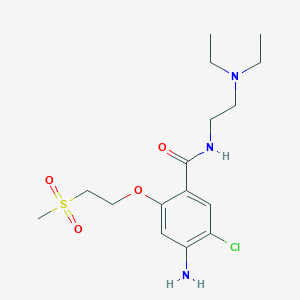




![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

